Norcimifugin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Angelicain exhibits potent anti-inflammatory properties. It has been studied for its ability to modulate inflammatory responses, making it a promising candidate for managing inflammatory conditions .

- It may contribute to improved blood flow, vascular health, and protection against cardiovascular diseases .

- Angelicain may play a role in supporting blood cell production and maintaining healthy blood parameters .

Anti-Inflammatory Activity

Cardiovascular and Cerebrovascular Health

Antioxidant Properties

Hematopoietic Support

Immunomodulation

Wirkmechanismus

Target of Action

Angelicain, also known as Norcimifugin, is a constituent of Cimicifuga foetida . It has been reported to exhibit anti-inflammatory activity . .

Mode of Action

It is known to have anti-inflammatory properties

Biochemical Pathways

Angelica sinensis, a plant from which angelicain is derived, is known to contain compounds that affect various biochemical pathways

Pharmacokinetics

One study suggests that a related compound, decursinol, is the major and rapid in vivo first pass liver metabolite of decursin and decursinol angelate . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Angelicain. For instance, differences in soil, climate, elevation, temperature, and ecological environment can result in changes in the quality and safety of the products . Other environmental factors, including air, water, climate, temperature, and underlying geology, are also associated with the development of Chinese Angelica .

Safety and Hazards

Eigenschaften

IUPAC Name |

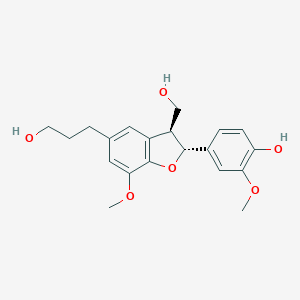

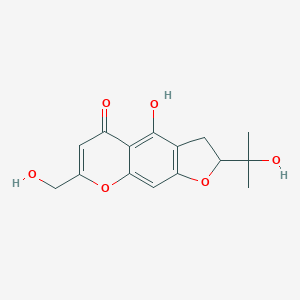

(2S)-4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCHSXPHLRBEBR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angelicain | |

CAS RN |

49624-66-0 | |

| Record name | Norcimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49624-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

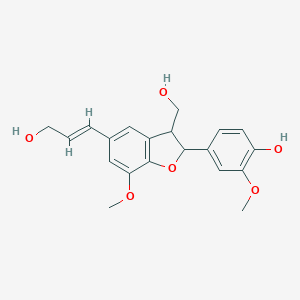

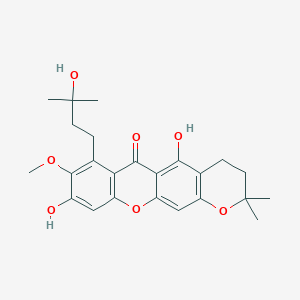

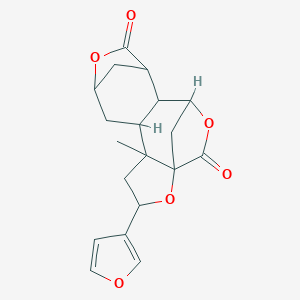

Feasible Synthetic Routes

Q & A

Q1: What is known about the presence of Norcimifugin in natural sources?

A1: Norcimifugin has been identified in the antibacterial fraction of Angelica polymorpha Maxim []. This finding marked the first reported instance of this compound within the Angelica family. Furthermore, Norcimifugin has also been isolated from Cimicifuga foetida, a plant traditionally used for its anti-inflammatory properties [].

Q2: What analytical techniques are commonly employed to identify and characterize Norcimifugin?

A2: High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) has proven effective for characterizing Norcimifugin, particularly within complex mixtures like those found in Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), commonly known as Saposhnikoviae Radix []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios and fragmentation patterns.

Q3: What is the significance of identifying Norcimifugin and other compounds in traditional medicinal plants?

A3: Identifying specific compounds in traditional medicines, such as Norcimifugin in Saposhnikoviae Radix, is crucial for several reasons []. First, it allows for the standardization of these medicines, ensuring consistent efficacy and safety. Second, it paves the way for understanding the specific mechanisms of action responsible for their therapeutic effects, potentially leading to the development of novel drugs. Finally, this knowledge contributes to a deeper understanding of the chemical diversity and potential of these plants in medicine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

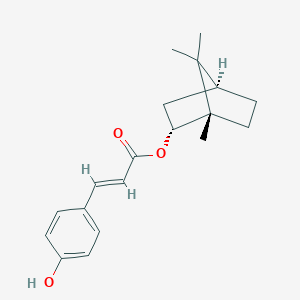

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)